molecular formula C14H16N2O5 B2931605 1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid CAS No. 866132-02-7

1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid

Cat. No. B2931605
CAS RN: 866132-02-7
M. Wt: 292.291
InChI Key: RAAJRVPWAFUGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid” is a modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid Receptor . It has been studied for its potential to ameliorate exercise-induced fatigue in mice .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .


Molecular Structure Analysis

The molecular formula of “1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid” is C14H16N2O5 . The average mass is 263.312 Da and the monoisotopic mass is 263.139008 Da .


Chemical Reactions Analysis

The compound has been used in studies involving α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid Receptor . Further studies are needed to understand the full range of its chemical reactions.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.312 Da . More detailed physical and chemical properties would require additional experimental data.

Scientific Research Applications

Anticancer Activity

This compound has been investigated for its potential use in cancer treatment. A series of compounds bearing a 1-benzo [1,3]dioxol-5-yl moiety have shown activity against cancer cells, suggesting that this structural feature may contribute to anticancer properties .

Modulation of AMPA Receptor

The compound has been studied as a positive modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. It can modulate AMPA receptor-gated ionic currents and is thought to allosterically bind to glutamate receptor subunits, which may limit desensitization and increase amplitude .

Future Directions

The compound has shown potential in ameliorating exercise-induced fatigue in mice , suggesting it could be further studied for potential therapeutic applications. Additionally, its role as a modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid Receptor suggests it could be of interest in neurological research .

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylcarbamoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c17-13(18)9-3-5-16(6-4-9)14(19)15-10-1-2-11-12(7-10)21-8-20-11/h1-2,7,9H,3-6,8H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAJRVPWAFUGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid

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